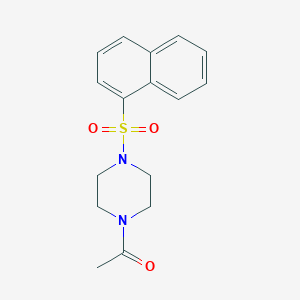
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is not fully understood. However, studies have suggested that 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its potential use as a therapeutic agent in treating various diseases. However, one limitation of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. Additionally, future research can focus on modifying the chemical structure of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide to improve its pharmacological properties and reduce its limitations.
Synthesis Methods
The synthesis of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-5-9-17(18-12)19-23(20,21)16-11-10-15(22-2)13-7-3-4-8-14(13)16/h3-11H,1-2H3,(H,18,19) |
InChI Key |
NKPKZQWXQJYNKL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)





![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


